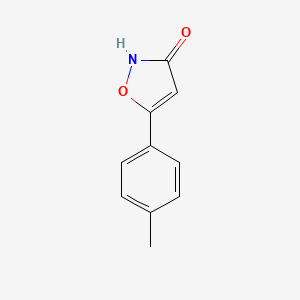

5-p-Tolyl-isoxazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

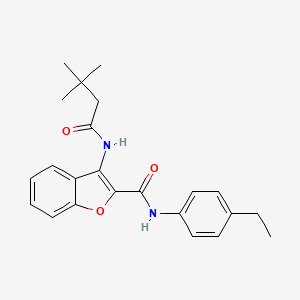

5-p-Tolyl-isoxazol-3-one is a derivative of isoxazole, a five-membered heterocyclic compound that contains both nitrogen and oxygen atoms. Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles .

Synthesis Analysis

The isoxazol-3-amine ligand was prepared from 5-(p-tolyl)isoxazole-3-carbaldehyde oxime by successive transformations . The synthesis of isoxazoles has been significantly improved and modernized in the course of solving specific practical problems . The main directions and recent trends in the synthesis of isoxazoles have been summarized in several papers .Molecular Structure Analysis

The structure of this compound at 100 K has orthorhombic (Pna21) symmetry . Each kind of molecule takes part in π–π stacking interactions to form infinite chains parallel to the c axis .Chemical Reactions Analysis

The 5-(p-tolyl)isoxazol-3-amine-Palladium(II) complex is a high-turnover-number catalyst for the Suzuki-Miyaura reaction with low palladium loading (0.0001-0.1%) in neat water under an air atmosphere . The main directions and recent trends in the synthesis of isoxazoles have been summarized in several papers .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H9NO2 and a molecular weight of 175.187. More detailed properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Scientific Research Applications

Organic Synthesis and Materials Science

Versatile Building Blocks in Organic Synthesis : 5-p-Tolyl-isoxazol-3-one is a key heterocycle used in the preparation of functionally dense molecules. It's noted for its importance in drug candidates, agrochemicals, and materials (da Silva et al., 2018).

Synthesis of Functional Isoxazole Derivatives : This chemical is used in reactions with phenols and other compounds to create diverse functional isoxazole derivatives, highlighting its versatility in synthetic chemistry (Potkin et al., 2015).

Catalytic Activity in Chemical Reactions : Studies have shown that derivatives of this compound can be used to synthesize palladium(II) complexes, which are highly active in catalytic reactions like the Suzuki reaction (Bumagin et al., 2016).

Pharmaceutical and Biomedical Applications

Potential in Biomedical Applications : A specific derivative, 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, has shown promise for biomedical applications, particularly in the regulation of inflammatory diseases (Ryzhkova et al., 2020).

Antitumor Activity : Certain derivatives of this compound have been synthesized and tested for antitumor activity, demonstrating its potential use in developing new anticancer drugs (Potkin et al., 2014).

Larvicidal Activity : Studies have investigated the use of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, derived from this compound, for larvicidal activity against Aedes aegypti, a significant mosquito vector for diseases like dengue and Zika (Sampaio et al., 2023).

Molecular Sensing

- Application in Molecular Sensing : A ferrocenyl-isoxazole derivative has been developed as a highly selective electrochemical, colorimetric, and fluorescent probe for detecting Cu2+ ions, demonstrating the application of isoxazole derivatives in molecular sensing (Zhang et al., 2017).

Future Directions

Isoxazoles are still attracting the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity, which makes them the subject of research in medicinal chemistry . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .

Properties

IUPAC Name |

5-(4-methylphenyl)-1,2-oxazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-2-4-8(5-3-7)9-6-10(12)11-13-9/h2-6H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYXDNPIIRBIMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21053-25-8 |

Source

|

| Record name | 5-(4-methylphenyl)-1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371445.png)

![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol](/img/structure/B2371447.png)

![2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2371448.png)

![5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B2371460.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2371463.png)